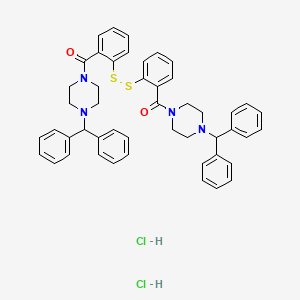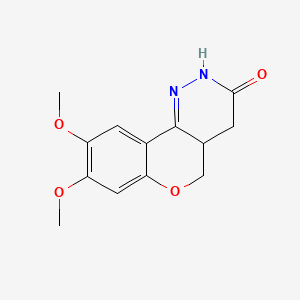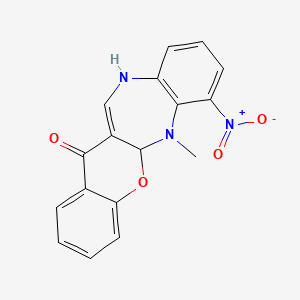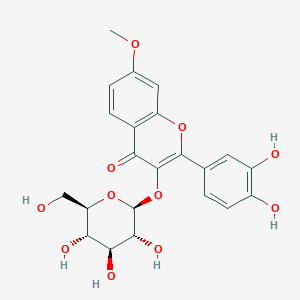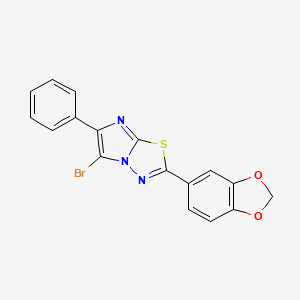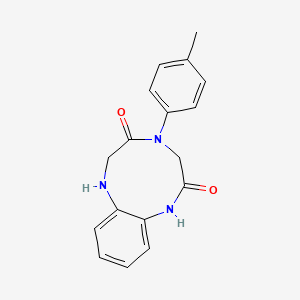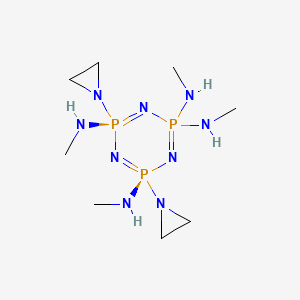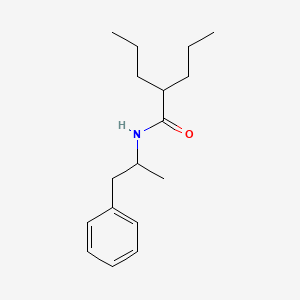
N-(alpha-Methylphenethyl)-2-propylvaleramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N-(alpha-Methylphenethyl)-2-propylvaleramide can be achieved through several synthetic routes. One common method involves the reaction of alpha-methylphenethylamine with 2-propylvaleric acid under specific reaction conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to produce the compound in larger quantities.
Análisis De Reacciones Químicas
N-(alpha-Methylphenethyl)-2-propylvaleramide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
N-(alpha-Methylphenethyl)-2-propylvaleramide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes and signaling pathways. In medicine, researchers may investigate its potential therapeutic properties, such as its ability to interact with specific molecular targets. Additionally, the compound may have industrial applications, such as in the development of new materials or as a precursor for other chemical products.
Mecanismo De Acción
The mechanism of action of N-(alpha-Methylphenethyl)-2-propylvaleramide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparación Con Compuestos Similares
N-(alpha-Methylphenethyl)-2-propylvaleramide can be compared with other similar compounds, such as alpha-methylphenethylamine and its derivatives. These compounds share a similar phenylpropane backbone but differ in their functional groups and side chains. The uniqueness of this compound lies in its specific chemical structure, which may confer distinct properties and applications compared to other related compounds.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research Its unique chemical structure and reactivity make it a valuable building block for the synthesis of more complex molecules
Propiedades
Número CAS |
4344-64-3 |
|---|---|
Fórmula molecular |
C17H27NO |
Peso molecular |
261.4 g/mol |
Nombre IUPAC |
N-(1-phenylpropan-2-yl)-2-propylpentanamide |
InChI |
InChI=1S/C17H27NO/c1-4-9-16(10-5-2)17(19)18-14(3)13-15-11-7-6-8-12-15/h6-8,11-12,14,16H,4-5,9-10,13H2,1-3H3,(H,18,19) |
Clave InChI |
ICNNYNOICCHPCG-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC)C(=O)NC(C)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


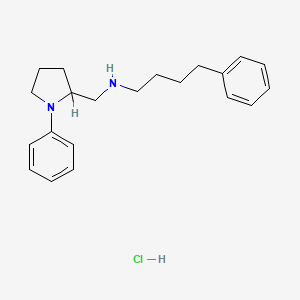
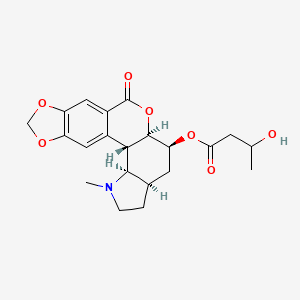
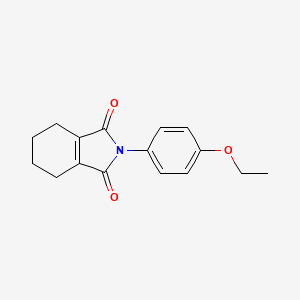
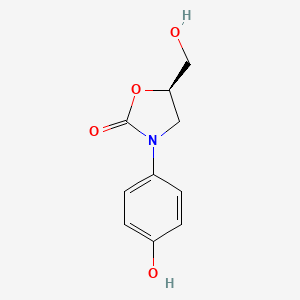
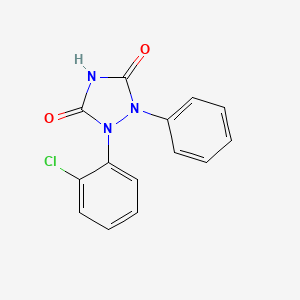
![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-[3-[2-(phenylmethoxy)ethyl]-1,2,4-oxadiazol-5-YL]phenyl]azo]nicotinonitrile](/img/structure/B12727253.png)
